[1,2,4]Triazino[4,5-d][1,2,4]triazepine
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Overview
Description
[1,2,4]Triazino[4,5-d][1,2,4]triazepine is a heterocyclic compound with the molecular formula C6H5N5. It is a member of the triazepine family, which consists of seven-membered rings containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazino[4,5-d][1,2,4]triazepine typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones. This reaction is carried out under controlled conditions to ensure the formation of the desired triazepine ring . The process may involve cyclo-condensation, cyclization, methylation, chlorination, alkylation, addition, cross-coupling, ring expansions, and ring-closing metathesis .
Industrial Production Methods
This would include optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazino[4,5-d][1,2,4]triazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents for reduction reactions, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis with bases can lead to the formation of diazepine derivatives .
Scientific Research Applications
[1,2,4]Triazino[4,5-d][1,2,4]triazepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1,2,4]Triazino[4,5-d][1,2,4]triazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazine: Another isomer of triazine with different nitrogen atom positions.
1,3,5-Triazine: A common triazine isomer used in various applications.
Benzodiazepines: Compounds with similar ring structures but different nitrogen atom arrangements.
Uniqueness
[1,2,4]Triazino[4,5-d][1,2,4]triazepine is unique due to its specific nitrogen arrangement in the seven-membered ring, which imparts distinct chemical and biological properties compared to other triazine and triazepine derivatives .
Properties
CAS No. |
252374-65-5 |
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Molecular Formula |
C6H5N5 |
Molecular Weight |
147.14 g/mol |
IUPAC Name |
[1,2,4]triazino[4,5-d][1,2,4]triazepine |
InChI |
InChI=1S/C6H5N5/c1-2-7-9-4-11-5-10-8-3-6(1)11/h1-5H |
InChI Key |
BMVNPQYCTJZBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NN=CN2C=NN=C1 |
Origin of Product |
United States |
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